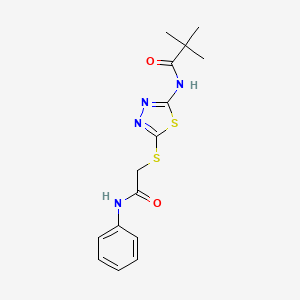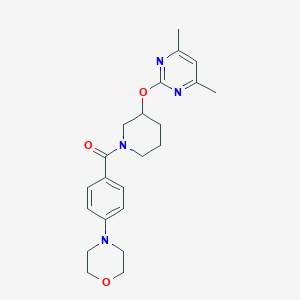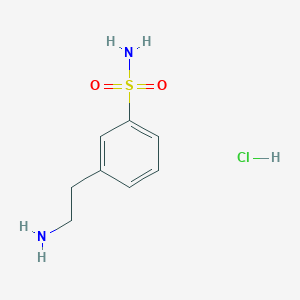![molecular formula C17H21N3O4S2 B2448471 2-[4-({1-[(Thiophen-3-yl)methyl]pyrrolidin-3-yl}sulfamoyl)phenoxy]acetamide CAS No. 2097914-82-2](/img/structure/B2448471.png)
2-[4-({1-[(Thiophen-3-yl)methyl]pyrrolidin-3-yl}sulfamoyl)phenoxy]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains several functional groups including a thiophene ring, a pyrrolidine ring, a sulfamoyl group, and a phenoxy group . Thiophene is a five-membered ring with four carbon atoms and one sulfur atom . Pyrrolidine is a five-membered ring with four carbon atoms and one nitrogen atom . Sulfamoyl group (-SO2NH2) is a type of sulfonamide group, and phenoxy group (-OPh) is an ether group attached to a phenyl ring .
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, compounds with similar structures are often synthesized through various organic reactions such as ring-opening, ring-closing, and substitution reactions .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups in space. The exact structure would need to be determined by techniques such as X-ray crystallography .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For example, the thiophene ring might undergo electrophilic aromatic substitution, and the sulfamoyl group might participate in hydrolysis or condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like sulfamoyl might increase its solubility in polar solvents .Aplicaciones Científicas De Investigación
Antitumor Applications
- Novel Antitumor Derivatives : Research has developed novel acetamide derivatives, including compounds structurally related to the specified chemical, showing promising antitumor activities. Some derivatives were found to be more effective than doxorubicin, a standard reference drug in antitumor studies (Alqasoumi et al., 2009).
- Antitumor Activity of Thieno[3,2-d]pyrimidine Derivatives : Another study synthesized new derivatives of thieno[3,2-d]pyrimidine, showing potent anticancer activity against several human cancer cell lines, highlighting the utility of compounds with similar structural frameworks in cancer research (Hafez & El-Gazzar, 2017).
Antimicrobial Applications
- Antimicrobial Derivatives : A study focused on the synthesis of new heterocyclic compounds incorporating a sulfamoyl moiety suitable as antimicrobial agents. This includes the exploration of acetamide derivatives for potential use against bacterial and fungal infections (Darwish et al., 2014).
Material Science Applications
- Advanced Material Development : Research into polyamide-imides (PAIs) bearing flexible ether and sulfide links has led to the synthesis of novel organic-soluble PAIs. These materials, derived from similar chemical frameworks, exhibit outstanding solubility, good thermal stability, and potential for various high-performance applications (Shockravi et al., 2009).
Mecanismo De Acción
Target of Action
It’s known that thiophene-based analogs, which this compound is a part of, have been of interest to scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Mode of Action
Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . This suggests that the compound may interact with its targets to induce these effects.
Biochemical Pathways
Given the broad range of pharmacological properties exhibited by thiophene-based compounds , it can be inferred that multiple biochemical pathways could be affected.
Result of Action
It’s known that thiophene-based compounds exhibit a variety of pharmacological properties , suggesting that the compound could have multiple effects at the molecular and cellular level.
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-[4-[[1-(thiophen-3-ylmethyl)pyrrolidin-3-yl]sulfamoyl]phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4S2/c18-17(21)11-24-15-1-3-16(4-2-15)26(22,23)19-14-5-7-20(10-14)9-13-6-8-25-12-13/h1-4,6,8,12,14,19H,5,7,9-11H2,(H2,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPZFQWZCIJSQLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NS(=O)(=O)C2=CC=C(C=C2)OCC(=O)N)CC3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-({1-[(Thiophen-3-yl)methyl]pyrrolidin-3-yl}sulfamoyl)phenoxy]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl 3,3-difluoro-1,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B2448392.png)
![N-(2-hydroxy-3-methoxy-2-methylpropyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2448393.png)
![7-(1-benzylpiperidin-4-yl)-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/no-structure.png)
![1-(3-(4-chlorophenyl)benzo[c]isoxazol-5-yl)-N-(2,6-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2448397.png)


![1-(4-{[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]methyl}piperazin-1-yl)but-2-yn-1-one](/img/structure/B2448401.png)


![N-(2-ethoxyquinolin-8-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2448406.png)

![N,N-dimethyl-3-azaspiro[5.5]undecan-9-amine dihydrochloride](/img/structure/B2448408.png)
